molecular formula C19H27N3O7S B3972524 oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide

oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide

Cat. No.: B3972524
M. Wt: 441.5 g/mol
InChI Key: XZKLFDZYDFGKNF-UHFFFAOYSA-N
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Description

Oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide is a complex organic compound that features a combination of oxalic acid and a sulfonylphenylacetamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl and piperidinyl intermediates. These intermediates are then reacted with sulfonylphenylacetamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylphenyl derivatives, while reduction could lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylphenyl derivatives and pyrrolidinyl-piperidinyl compounds, such as:

Uniqueness

What sets oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S.C2H2O4/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-13H2,1H3,(H,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKLFDZYDFGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide
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oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide

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